2-(1H-pyrazol-4-yl)benzoic acid
Overview
Description
2-(1H-pyrazol-4-yl)benzoic acid is an organic compound that features a pyrazole ring attached to a benzoic acid moiety. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of both the pyrazole and benzoic acid functional groups endows it with unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Compounds of the pyrazole series are known to exhibit various pharmacological properties and are components of many medicines .
Mode of Action
One study suggests that similar compounds may disrupt the bacterial cell membrane .
Result of Action
It’s suggested that similar compounds may have bactericidal effects onS. aureus and bacteriostatic effects on A. baumannii .
Action Environment
It’s generally recommended to store similar compounds in a sealed, dry environment at 2-8°c .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives, which include 2-(1H-pyrazol-4-yl)benzoic acid, have been used in organic synthesis reactions as important intermediates . They are also widely used as ligands or groups in organic chemistry research and experiments .
Cellular Effects
It is known that pyrazole derivatives can have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
It is known that pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal temperatures and pressures .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(1H-pyrazol-4-yl)benzoic acid involves a multi-step process starting with 1-bromo-4-nitrobenzene and 4-aminopyrazole. The initial step involves the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then subjected to a palladium-catalyzed coupling reaction with benzoic acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and readily available reagents to ensure economic viability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-4-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions involving the pyrazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring, and coupling reactions can form complex heterocyclic structures.
Scientific Research Applications
2-(1H-pyrazol-4-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
2-(1H-pyrazol-4-yl)benzoic acid can be compared with other similar compounds, such as:
4-(1H-pyrazol-4-yl)benzoic acid: This compound has a similar structure but with the pyrazole ring attached at a different position on the benzoic acid moiety.
4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid: This compound features a phenyl group attached to the pyrazole ring, which can influence its chemical properties and reactivity.
Hydrazine-coupled pyrazole derivatives: These compounds have hydrazine groups attached to the pyrazole ring, which can enhance their biological activities.
The uniqueness of this compound lies in its specific structural arrangement, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(1H-pyrazol-4-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)9-4-2-1-3-8(9)7-5-11-12-6-7/h1-6H,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBWVNZAWKEUNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNN=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215918-49-2 | |
Record name | 2-(1H-pyrazol-4-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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